Tetrabenazine-D7
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Overview
Description
Tetrabenazine-D7 is a deuterated form of tetrabenazine, a compound primarily used for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabenazine-D7 involves the incorporation of deuterium atoms into the tetrabenazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrabenazine-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs with different degrees of saturation .
Scientific Research Applications
Tetrabenazine-D7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of tetrabenazine and its metabolites.
Biology: Studied for its effects on neurotransmitter levels and neuronal activity.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative disorders such as Huntington’s disease and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
Tetrabenazine-D7 exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2). This inhibition prevents the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a depletion of these neurotransmitters in the synaptic cleft. This mechanism is particularly effective in reducing hyperkinetic movements in disorders like Huntington’s disease .
Comparison with Similar Compounds
Tetrabenazine: The non-deuterated form, used for similar therapeutic purposes but with different pharmacokinetic properties.
Deutetrabenazine: Another deuterated analog with improved pharmacokinetics and tolerability compared to tetrabenazine
Uniqueness: Tetrabenazine-D7 is unique due to its deuterium substitution, which enhances its stability and prolongs its half-life. This results in more consistent therapeutic effects and reduced side effects compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
InChI Key |
MKJIEFSOBYUXJB-QCSJFPTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Origin of Product |
United States |
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